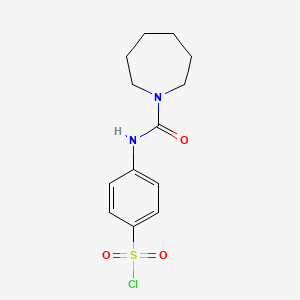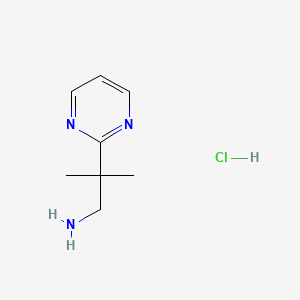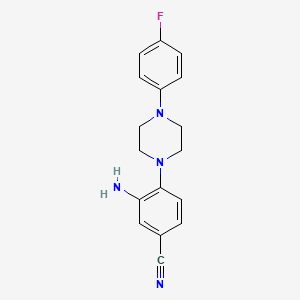
2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine is a chemical compound with the molecular formula C13H20N2O and a molecular weight of 220.31 g/mol . This compound is a pyridine derivative and is known for its unique blend of properties, making it valuable for various applications.
Vorbereitungsmethoden
The preparation of 2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine involves several synthetic routes. One common method involves using 6-methylnicotinate and 2-oxypyrrolidine-1-carboxylic acid tert-butyl ester as raw materials . The reaction conditions typically include the use of aprotic solvents such as toluene, xylene, or tetrahydrofuran, which have high boiling points and facilitate the separation of the product through filtration . The industrial production methods focus on optimizing the yield and purity of the compound to meet the requirements of various applications .
Analyse Chemischer Reaktionen
2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common reagents and conditions used in these reactions include aprotic solvents, strong bases, and specific temperature and pressure conditions to ensure the desired products are formed .
Wissenschaftliche Forschungsanwendungen
2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Wirkmechanismus
The mechanism of action of 2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound is known to interact with nicotinic acetylcholine receptors, which are involved in neurotransmission. By binding to these receptors, it can modulate their activity and influence various physiological processes .
Vergleich Mit ähnlichen Verbindungen
2-Isopropoxy-5-(1-methylpyrrolidin-2-yl)pyridine can be compared with other similar compounds, such as:
2-Methyl-5-(1-methylpyrrolidin-2-yl)pyridine: This compound has a similar structure but differs in the substituent groups attached to the pyridine ring.
6-Methylnicotinate: Used as a raw material in the synthesis of this compound, it has different chemical properties and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and sensory properties, making it valuable for various applications .
Eigenschaften
Molekularformel |
C13H20N2O |
|---|---|
Molekulargewicht |
220.31 g/mol |
IUPAC-Name |
5-(1-methylpyrrolidin-2-yl)-2-propan-2-yloxypyridine |
InChI |
InChI=1S/C13H20N2O/c1-10(2)16-13-7-6-11(9-14-13)12-5-4-8-15(12)3/h6-7,9-10,12H,4-5,8H2,1-3H3 |
InChI-Schlüssel |
PCUFORPUSGQGKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=NC=C(C=C1)C2CCCN2C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B13005840.png)
![Methyl 2-hydroxy-2-(pyrrolo[2,1-f][1,2,4]triazin-5-yl)acetate](/img/structure/B13005843.png)
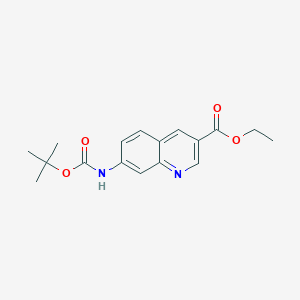
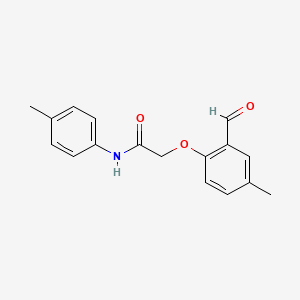
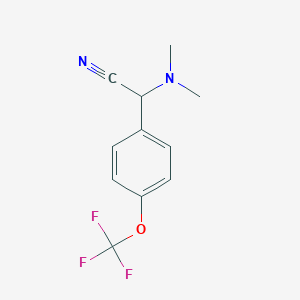
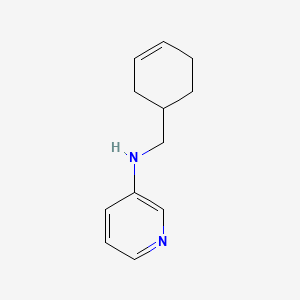
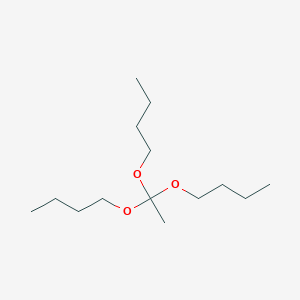
![2-[3-(3-Iodo-1-bicyclo[1.1.1]pentanyl)propoxy]tetrahydropyran](/img/structure/B13005881.png)
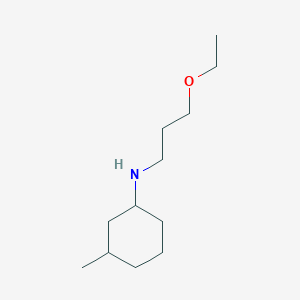
![4-Iodobenzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13005894.png)
